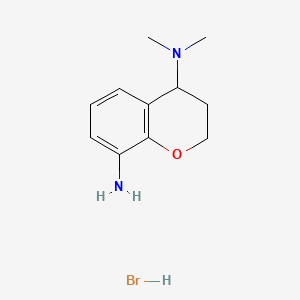

N4,N4-dimethyl-3,4-dihydro-2H-1-benzopyran-4,8-diamine hydrobromide

Description

N⁴,N⁴-Dimethyl-3,4-dihydro-2H-1-benzopyran-4,8-diamine hydrobromide is a synthetic organic compound featuring a benzopyran core fused with a dihydro ring system. The molecule contains two methyl groups at the N⁴ positions of the diamine moiety and is stabilized as a hydrobromide salt. This compound has been reported as a discontinued product, as indicated by commercial catalogs (). Structural features include:

- A bicyclic benzopyran-dihydro framework.

- Two methyl groups on the N⁴ amine.

- Hydrobromide salt formation to enhance solubility or stability.

Properties

Molecular Formula |

C11H17BrN2O |

|---|---|

Molecular Weight |

273.17 g/mol |

IUPAC Name |

4-N,4-N-dimethyl-3,4-dihydro-2H-chromene-4,8-diamine;hydrobromide |

InChI |

InChI=1S/C11H16N2O.BrH/c1-13(2)10-6-7-14-11-8(10)4-3-5-9(11)12;/h3-5,10H,6-7,12H2,1-2H3;1H |

InChI Key |

BIEHXVCWZQBMAT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCOC2=C1C=CC=C2N.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4-dimethyl-3,4-dihydro-2H-1-benzopyran-4,8-diamine hydrobromide typically involves multiple steps. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:

Formation of the Benzopyran Ring: This step involves the cyclization of appropriate precursors to form the benzopyran ring structure.

Introduction of Dimethyl Groups: Dimethyl groups are introduced through alkylation reactions.

Formation of the Hydrobromide Salt: The final step involves the reaction of the amine compound with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N4,N4-dimethyl-3,4-dihydro-2H-1-benzopyran-4,8-diamine hydrobromide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N4,N4-dimethyl-3,4-dihydro-2H-1-benzopyran-4,8-diamine hydrobromide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N4,N4-dimethyl-3,4-dihydro-2H-1-benzopyran-4,8-diamine hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a class of diamine-containing bicyclic molecules. Key structural analogs include:

Table 1: Structural and Functional Comparison

Key Observations :

- Core Structure : The target compound’s benzopyran-dihydro system differs from BD 1008/1047 (aryl-ethylamine) and 20a (pyrimidine). Benzopyran derivatives often exhibit distinct pharmacokinetic profiles due to enhanced lipophilicity .

- Substituents : The N⁴,N⁴-dimethyl group in the target compound may reduce metabolic oxidation compared to BD 1008’s pyrrolidinyl group, which is prone to enzymatic degradation .

Physicochemical Properties

- Solubility : Hydrobromide salts generally enhance aqueous solubility. However, the benzopyran core’s hydrophobicity may reduce solubility compared to BD 1008’s polar pyrrolidinyl group .

- Stability : The discontinued status () implies instability under storage or physiological conditions, possibly due to hydrolysis of the benzopyran ring or demethylation.

Pharmacological Potential

Biological Activity

N4,N4-Dimethyl-3,4-dihydro-2H-1-benzopyran-4,8-diamine hydrobromide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C11H14N2Br

- Molecular Weight : 262.19 g/mol

- IUPAC Name : this compound

The compound belongs to the class of benzopyran derivatives, which are known for various biological activities including anti-inflammatory and antioxidant effects.

1. Myorelaxant Activity

Research has indicated that certain derivatives of benzopyran compounds exhibit significant myorelaxant properties. A study on a related compound demonstrated strong myorelaxant activity in rat uterine tissues, suggesting that N4,N4-dimethyl-3,4-dihydro-2H-1-benzopyran derivatives could selectively target smooth muscle without significantly affecting insulin secretion or vascular myogenic activity .

2. Antioxidant Properties

Benzopyran derivatives have been studied for their antioxidant potential. The presence of hydroxyl groups in the structure enhances their ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases and aging.

3. Anti-inflammatory Effects

The anti-inflammatory activity of benzopyran derivatives has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thus reducing inflammation in tissues .

The biological activities of N4,N4-dimethyl-3,4-dihydro-2H-1-benzopyran derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It may interact with receptors on smooth muscle cells, leading to relaxation.

- Radical Scavenging : The structural features allow it to donate electrons and neutralize free radicals.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.